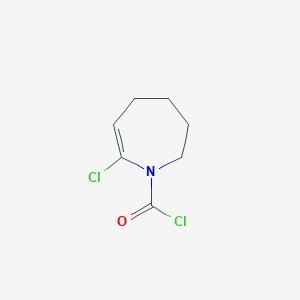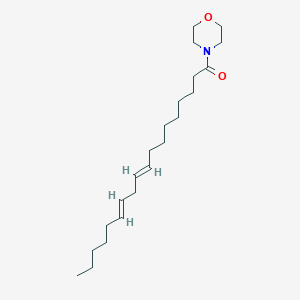![molecular formula C7H11NO2 B14735260 (2R)-2-Nitrobicyclo[2.2.1]heptane CAS No. 6343-65-3](/img/structure/B14735260.png)
(2R)-2-Nitrobicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Nitrobicyclo[221]heptane is a bicyclic compound characterized by a nitro group attached to the second carbon of the bicyclo[221]heptane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Nitrobicyclo[2.2.1]heptane typically involves the nitration of bicyclo[2.2.1]heptane derivatives. One common method is the nitration of bicyclo[2.2.1]heptane using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Nitrobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form nitroso or nitrate derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: (2R)-2-Aminobicyclo[2.2.1]heptane.
Oxidation: Nitroso or nitrate derivatives.
Substitution: Various substituted bicyclo[2.2.1]heptane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R)-2-Nitrobicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-Nitrobicyclo[2.2.1]heptane involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-Aminobicyclo[2.2.1]heptane
- Bicyclo[2.2.1]heptane derivatives with different substituents
Uniqueness
(2R)-2-Nitrobicyclo[2.2.1]heptane is unique due to its nitro group, which imparts distinct chemical reactivity and potential applications compared to other bicyclo[2.2.1]heptane derivatives. The presence of the nitro group allows for a variety of chemical transformations and interactions that are not possible with other substituents.
Propiedades
Número CAS |
6343-65-3 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
(2R)-2-nitrobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H11NO2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5?,6?,7-/m1/s1 |
Clave InChI |
CXLHGMQQYZDPLY-KPGICGJXSA-N |
SMILES isomérico |
C1CC2CC1C[C@H]2[N+](=O)[O-] |
SMILES canónico |
C1CC2CC1CC2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)

![1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14735208.png)
![9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro-](/img/structure/B14735213.png)
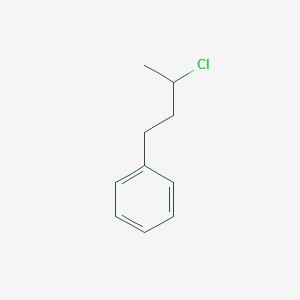
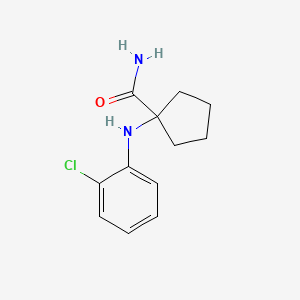
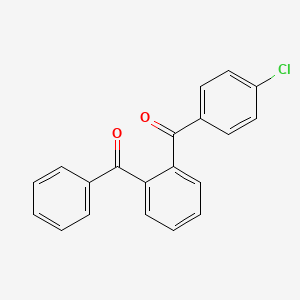
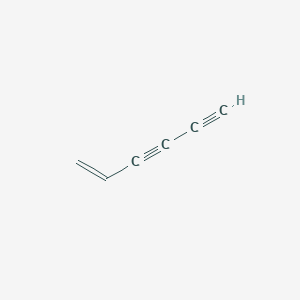
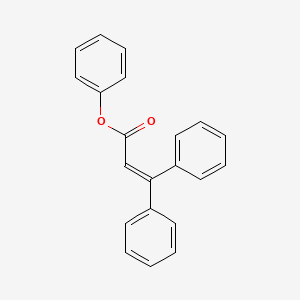

![Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside](/img/structure/B14735246.png)
